molecular formula C20H17BrN4OS B2730067 4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894042-09-2

4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2730067
CAS No.: 894042-09-2
M. Wt: 441.35
InChI Key: VYSJSERYZRYDOH-UHFFFAOYSA-N
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Description

The compound 4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide features a thiazolo[3,2-b][1,2,4]triazole core fused with an m-tolyl (3-methylphenyl) group at position 2. A 4-bromobenzamide moiety is attached via a two-carbon ethyl chain to position 6 of the heterocyclic scaffold . Such hybrid frameworks are frequently explored in medicinal chemistry for their biological activities, including anticancer and anti-inflammatory effects, though specific data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name

4-bromo-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4OS/c1-13-3-2-4-15(11-13)18-23-20-25(24-18)17(12-27-20)9-10-22-19(26)14-5-7-16(21)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSJSERYZRYDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone or phenacyl bromides . The reaction conditions often require the presence of heteropolyacids under conventional heating .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes reactions typical of its structural components (benzamide, thiazole, triazole):

Reaction Type Reagents/Conditions Products Sources
Hydrolysis Acidic/basic conditions (e.g., HCl, NaOH).Cleavage of amide bonds or heterocyclic rings.
Oxidation Potassium permanganate (KMnO₄) in acidic medium.Oxidation of thiazole sulfur to sulfoxide/sulfone.
Substitution Nucleophilic aromatic substitution (e.g., NH₃).Replacement of bromine with amine groups.

Catalytic Processes

Catalytic methods are critical for efficient synthesis:

Catalyst Role Reaction Sources
Palladium (II) acetate Facilitates cross-coupling reactions (e.g., Suzuki).Formation of thiazole-triazole hybrids.
Copper catalysts Enables coupling of oximes with isothiocyanates.Synthesis of substituted 2-aminothiazoles.
Microwave irradiation Accelerates cyclization reactions.Rapid synthesis of thiazolo-triazole frameworks.

Analytical Techniques

Monitoring reactions involves:

Method Purpose Key Parameters Sources
TLC/HPLC Purity assessment and reaction tracking.Retention time, UV detection (e.g., λmax for amide/thiazole).
NMR/IR spectroscopy Structural confirmation (e.g., amide NH stretch).Peak assignments for thiazole, triazole, and benzamide moieties.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and triazole rings exhibit promising anticancer properties. Research has demonstrated that derivatives similar to 4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. For instance, thiazole derivatives have shown activity against breast and lung cancer cell lines by promoting apoptosis via the mitochondrial pathway .

Antimicrobial Activity

Thiazole-containing compounds have been evaluated for their antimicrobial properties. Studies have shown that similar derivatives exhibit significant antibacterial activity against gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups in the structure enhances their efficacy. For example, compounds with thiazole rings have been reported to inhibit bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Anticonvulsant Properties

There is emerging evidence that thiazole derivatives can exhibit anticonvulsant effects. A structure-activity relationship (SAR) analysis has indicated that modifications on the thiazole ring can enhance anticonvulsant activity significantly. This suggests potential applications in treating epilepsy and other seizure disorders .

Herbicidal Activity

Compounds similar to 4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide have been investigated for their herbicidal properties. The incorporation of thiazole structures has been linked to effective weed control mechanisms by inhibiting specific biochemical pathways in plants. This could lead to the development of new herbicides with improved selectivity and reduced environmental impact .

Synthesis of Functional Materials

The unique chemical structure of 4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide allows for its use in synthesizing functional materials. The compound's ability to form coordination complexes with metals can be utilized in the development of catalysts or sensors for environmental monitoring applications.

Case Studies

StudyApplicationFindings
AnticancerInduced apoptosis in breast cancer cells; effective against lung cancer cell lines
AntimicrobialSignificant activity against S. aureus and E. coli; MICs comparable to ampicillin
HerbicidalEffective weed control; potential for reduced environmental impact

Mechanism of Action

The exact mechanism of action of 4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antitumor activity may involve the inhibition of certain enzymes or signaling pathways that are crucial for cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Thiazolo[3,2-b][1,2,4]triazole derivatives in exhibit structural parallels. For example:

  • 2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (5b) : Replaces the ethyl-linked benzamide with a phenyl group and substitutes chlorine at the para position. This compound showed a melting point of 143–145°C and was characterized via NMR and mass spectrometry .
  • 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (8b) : Incorporates a 4-methoxyphenyl group at position 6, enhancing solubility due to the polar methoxy substituent. Its melting point (130–132°C) is lower than 5b, reflecting altered crystallinity .

Key Insight : The ethyl-benzamide linker in the target compound introduces conformational flexibility and a secondary amide for hydrogen bonding, distinguishing it from simpler aryl-substituted analogs.

Benzamide Substituent Variations
  • 4-Bromo-N-(m-tolyl)benzamide (6d) : Synthesized from 4-bromobenzoate and m-toluidine (95% yield, mp 133–134°C) . While lacking the thiazolo-triazole core, its bromobenzamide motif is identical to the target compound, suggesting shared synthetic intermediates.
  • 2-Methoxy-N-{2-[2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}benzamide : Features a methoxybenzamide group and thiophene substitution. This derivative (Mol. Weight 384.48) highlights how electron-donating groups (e.g., methoxy) modulate pharmacokinetics compared to bromine’s electron-withdrawing effects .

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Melting Point/Data Biological Activity Source
Target Compound Thiazolo-triazole + benzamide 4-Bromo, m-tolyl, ethyl linker Not reported Not reported
2-(4-Chlorophenyl)-6-phenylthiazolo-triazole Thiazolo-triazole 4-Chlorophenyl, phenyl 143–145°C Not reported
4-Bromo-N-(m-tolyl)benzamide Benzamide 4-Bromo, m-tolyl 133–134°C Intermediate
2-Methoxy-N-ethyl-thiazolo-triazole benzamide Thiazolo-triazole + benzamide Methoxy, thiophene Mol. Weight 384.48 Not reported
N-(4-(4-Bromophenyl)thiazol-2-yl)benzamide Thiazole 4-Bromophenyl, formylbenzamide Anticancer screening Anticancer (inferred)

Pharmacological and Physicochemical Considerations

  • Bioactivity Gaps : While highlights anticancer activity in bromophenyl-thiazole derivatives, the target compound’s efficacy remains unstudied. Analgesic activity, as seen in ’s triazole-thiazole hybrids, could be a plausible target .

Biological Activity

4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS Number: 894042-09-2) is a complex organic compound featuring a thiazolo[3,2-b][1,2,4]triazole core. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound suggest diverse interactions with biological targets.

  • Molecular Formula : C20_{20}H17_{17}BrN4_4OS
  • Molecular Weight : 441.3 g/mol
  • Structural Features : The compound contains a bromine atom, a thiazole ring, and a triazole moiety which are known for their biological activities.

The biological activity of 4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is primarily attributed to its ability to interact with specific proteins or enzymes within various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
  • Receptor Binding : Its structural components allow it to bind to specific receptors, potentially modulating their activity.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance:

  • A study found that similar triazole derivatives showed moderate antibacterial activity against various strains of bacteria and fungi .
  • The compound's ability to disrupt microbial cell walls or interfere with metabolic pathways contributes to its efficacy.

Anticancer Properties

The anticancer potential of thiazolo[3,2-b][1,2,4]triazoles is well-documented:

  • Compounds in this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth .
  • Structure-activity relationship (SAR) studies suggest that modifications on the thiazole or triazole rings can enhance anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been observed:

  • Thiazole derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various thiazolo[3,2-b][1,2,4]triazoles against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of bromine significantly enhanced the antimicrobial potency compared to unsubstituted analogs .
  • Anticancer Activity : In vitro studies demonstrated that compounds similar to 4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide exhibited IC50 values in the micromolar range against various cancer cell lines. These findings support the potential use of this compound as a lead for further development in cancer therapeutics .

Data Table

PropertyValue
Molecular FormulaC20_{20}H17_{17}BrN4_4OS
Molecular Weight441.3 g/mol
Antimicrobial ActivityModerate to High
Anticancer ActivityIC50 in micromolar range
Anti-inflammatory ActivitySignificant inhibition

Q & A

Q. Advanced: How can reaction conditions be optimized for higher yield?

  • Catalyst Screening : Use of phase-transfer catalysts or ionic liquids to enhance reaction efficiency (e.g., 15–20% yield improvement in similar triazole syntheses) .
  • Temperature Control : Gradual heating (e.g., 0°C → room temperature → reflux) minimizes side products .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationH₂SO₄, 0°C → RT, 6 hours70–76
Thiazole FormationPhenacyl bromide, EtOH, reflux, 4 hours65–80
Final Amidation4-Bromobenzoyl chloride, DCM, Et₃N, RT, 12h85

Basic: What spectroscopic techniques confirm its structure?

Answer:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and carbonyl signals (δ 165–170 ppm) validate substituents .
  • FTIR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-Br (~600 cm⁻¹) .
  • Elemental Analysis : Matches calculated C, H, N, S content within ±0.3% .

Q. Advanced: How does X-ray crystallography resolve structural ambiguities?

  • Bond Angles/Torsions : Confirms planarity of the thiazolo-triazole core (e.g., C–N–C angles = 117–123°) .
  • Halogen Positioning : Bromine substituents exhibit distinct electron density maps, ruling out positional isomers .

Basic: What biological activities are reported for analogs?

Answer:

  • Anticancer : Thiazolo-triazoles with electron-withdrawing groups (e.g., Br, NO₂) show IC₅₀ = 8–15 µM against HeLa cells .
  • Antimicrobial : MIC = 12.5–25 µg/mL against S. aureus and E. coli .

Q. Advanced: What SAR principles enhance bioactivity?

  • Substituent Effects : Bromine at the 4-position increases lipophilicity, improving membrane permeability .
  • Hybridization : Adding a benzamide group (as in the target compound) enhances DNA intercalation potential .

Q. Table 2: Bioactivity of Analogous Compounds

Compound SubstituentsActivity (IC₅₀/MIC)Reference
6-(4-Bromophenyl)thiazolo-triazoleIC₅₀ = 9.2 µM (MCF-7)
3-Nitrobenzylidene derivativeMIC = 12.5 µg/mL (S. aureus)

Basic: What purification challenges arise?

Answer:

  • Byproduct Formation : Thiazole ring oxidation during reflux requires inert atmospheres (N₂/Ar) .
  • Solubility Issues : Use mixed solvents (e.g., EtOH:H₂O 3:1) for recrystallization .

Q. Advanced: How to resolve contradictory spectral data?

  • Dynamic NMR : Detects rotamers in benzamide groups causing split signals .
  • HRMS-ESI : Confirms molecular ion [M+H]⁺ with <2 ppm error to rule out impurities .

Basic: What in vitro assays assess pharmacological potential?

Answer:

  • MTT Assay : Standard for cytotoxicity screening (24–72 hour incubation) .
  • Agar Diffusion : Antimicrobial activity against Gram-positive/negative strains .

Q. Advanced: How to address variability in bioactivity data?

  • Dose-Response Repetition : Triplicate experiments with statistical validation (p < 0.05) .
  • Metabolic Stability Testing : Liver microsome assays identify rapid degradation (e.g., t₁/₂ < 30 min) requiring structural tweaks .

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